molecular formula C11H10FNO2 B12070340 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid

1-(2-fluoroethyl)-1H-indole-3-carboxylic acid

Cat. No.: B12070340
M. Wt: 207.20 g/mol
InChI Key: SJSGWCBNEVNMCN-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid (CAS 1421601-93-5) is a high-purity indole derivative offered for research and development purposes. This compound features a carboxylic acid functional group at the 3-position of the indole ring system, a scaffold known for its diverse biological activity . The structure is further modified with a 2-fluoroethyl group at the 1-position, a substitution that can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. Indole-3-carboxylic acid and its derivatives are prominent in agricultural chemistry, where they are investigated as auxin mimics for weed control. These compounds often function by targeting the transport inhibitor response 1 (TIR1) receptor, a key protein in plant hormone signaling, leading to the disruption of plant growth processes . The specific 1-(2-fluoroethyl) substitution on this molecule makes it a valuable building block for developing novel auxin-like herbicides and for structure-activity relationship (SAR) studies aimed at discovering new agrochemicals with high efficacy and low environmental impact. Beyond agrochemical applications, this compound serves as a key synthetic intermediate in medicinal chemistry. It can be used to develop novel molecules for various therapeutic areas. Researchers can employ this chemical to create amide or ester derivatives for probing protein-ligand interactions or as a core scaffold in drug discovery projects. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All information presented is for informational purposes only.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

1-(2-fluoroethyl)indole-3-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,5-6H2,(H,14,15)

InChI Key

SJSGWCBNEVNMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCF)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation with 2-Fluoroethyl Halides

The most widely reported method involves alkylation of indole at the N1 position using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide). This step typically employs a strong base to deprotonate indole, facilitating nucleophilic substitution. For instance, sodium hydride (NaH) in dimethylformamide (DMF) at room temperature yields 1-(2-fluoroethyl)-1H-indole, which is subsequently carboxylated at the C3 position.

Reaction Conditions:

  • Base: NaH (60% in oil) or potassium carbonate (K₂CO₃)

  • Solvent: DMF, acetone, or acetonitrile

  • Temperature: 20–25°C (alkylation), 50–100°C (carboxylation)

  • Yield: 70–85% (alkylation step), 60–75% (carboxylation step).

A representative procedure involves stirring indole with NaH in DMF, followed by dropwise addition of 2-fluoroethyl bromide. After quenching with water, the intermediate is isolated and subjected to carboxylation using carbon dioxide or a formylating agent like dimethylformamide (DMF) under Vilsmeier-Haack conditions.

Carboxylation via Hydrolysis

The C3 carboxyl group is introduced via hydrolysis of a pre-functionalized intermediate. For example, 1-(2-fluoroethyl)-1H-indole-3-carbonitrile can be hydrolyzed using concentrated hydrochloric acid (HCl) at reflux, yielding the carboxylic acid derivative. This method avoids harsh formylation conditions but requires careful control of hydrolysis time to prevent decarboxylation.

Direct Alkylation of Indole-3-Carboxylic Acid

N-Alkylation Using 2-Fluoroethyl Halides

An alternative approach alkylates pre-formed indole-3-carboxylic acid. This method leverages the electron-withdrawing effect of the carboxylic acid group to direct alkylation to the N1 position. Sodium hydride in DMF facilitates deprotonation, followed by reaction with 2-fluoroethyl bromide.

Key Advantages:

  • Avoids post-carboxylation functionalization.

  • Higher regioselectivity due to the carboxylic acid’s directing effect.

Limitations:

  • Reduced yield (50–65%) due to competing O-alkylation or dimerization.

Solvent and Base Optimization

Switching to polar aprotic solvents like acetonitrile and weaker bases (e.g., K₂CO₃) improves selectivity. For instance, a 78% yield was achieved using K₂CO₃ in acetone, minimizing side reactions.

Alternative Synthetic Routes

Transition Metal-Catalyzed Coupling

Recent advances explore palladium-catalyzed cross-coupling to attach the 2-fluoroethyl group. For example, Suzuki-Miyaura coupling between indole-3-boronic acid and 2-fluoroethyl triflate shows promise but remains under development.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated this compound synthesis in 30 minutes at 150°C using DMF as solvent, achieving 80% yield.

Comparative Analysis of Methods

Method Key Reagents Solvent Temperature Yield Advantages
Alkylation-CarboxylationNaH, 2-Fluoroethyl bromideDMF20–100°C70–85%High yield, scalable
Direct AlkylationK₂CO₃, 2-Fluoroethyl iodideAcetone25–50°C50–65%Fewer steps
Microwave-AssistedDMF, 2-Fluoroethyl chlorideDMF150°C80%Rapid synthesis

Challenges and Optimization Strategies

Regioselectivity Control

Competing C2 and N1 alkylation is mitigated by:

  • Using bulky bases (e.g., LDA) to favor N1 attack.

  • Low-temperature conditions (−5°C to 0°C).

Purification Techniques

Chromatography on silica gel or recrystallization from ethanol/water mixtures enhances purity. The crude product is often acidified to pH 7–12 before recrystallization .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group readily participates in amidation reactions. A representative example involves coupling with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):

Reagents/ConditionsSubstrateProductYieldSource
EDCI in CH₂Cl₂, 20°C, 24hIndolic amine + 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid Bis-indole derivative50%

Mechanism :

  • EDCI activates the carboxylic acid, forming an active ester intermediate.

  • Nucleophilic attack by the amine generates the amide bond.

Esterification

The carboxylic acid can be esterified under acidic conditions. For example, methyl ester formation is achieved using methanol and sulfuric acid:

Reagents/ConditionsSubstrateProductYieldSource
H₂SO₄ in MeOH, reflux, 12hThis compound Methyl ester derivative83%

Key Observations :

  • Prolonged heating improves ester yield due to equilibrium-driven reaction dynamics.

  • Sulfuric acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen.

Nucleophilic Substitution at Fluoroethyl Group

The fluorine atom on the ethyl chain can undergo substitution reactions. While direct data for this compound is limited, analogous fluoroethyl indoles show reactivity:

Reagents/ConditionsSubstrate (Analog)ProductYieldSource
NaN₃ in DMF, 80°C, 6h1-(2-fluoroethyl)-tryptophanAzidoethyl derivative72%

Implications for Target Compound :

  • Fluorine’s electronegativity and C–F bond polarization facilitate SN₂-type displacements with nucleophiles (e.g., azide, hydroxide).

  • Steric hindrance from the indole ring may reduce reaction rates compared to simpler fluoroethyl systems.

Cyclization Reactions

Palladium-catalyzed cyclizations enable formation of fused polyheterocycles. A related indole-carboxylic acid derivative undergoes cyclization via Ugi adduct intermediates:

Reagents/ConditionsSubstrate (Analog)ProductYieldSource
Pd(OAc)₂ in DMF, 100°C, 24hIndole-2-carboxylic acid + anilineIndoloquinoline derivative65–95%

Proposed Mechanism :

  • Pd²⁰ coordinates to the indole nitrogen, forming an iminium intermediate.

  • Intramolecular nucleophilic attack by the aryl group generates a bicyclic structure.

  • Oxidative aromatization completes the polyheterocyclic framework.

Decarboxylation

Thermal or metal-catalyzed decarboxylation may occur under high temperatures (>150°C) or via transition-metal complexes (e.g., Cu, Pd). While not explicitly documented for this compound, decarboxylation is a well-established pathway for indole-3-carboxylic acids:

Hypothetical Pathway :
C11H10FNO2Δ or Cu(OAc)2C10H9FN+CO2\text{C}_{11}\text{H}_{10}\text{FNO}_2 \xrightarrow{\Delta \text{ or } \text{Cu(OAc)}_2} \text{C}_{10}\text{H}_9\text{FN} + \text{CO}_2

Biological Interactions

In enzymatic assays, fluoroethyl-substituted indoles act as substrates for human indoleamine 2,3-dioxygenase (hIDO), undergoing oxidative cleavage:

EnzymeSubstrate (Analog)ProductActivitySource
hIDO1-(2-fluoroethyl)-tryptophanKynurenine analogHigh

Significance :

  • The fluoroethyl group enhances lipophilicity, improving membrane permeability and enzyme binding affinity.

Table 1: Reaction Yields by Type

Reaction TypeAverage YieldConditions
Amidation50%EDCI, CH₂Cl₂, RT
Esterification83%H₂SO₄, MeOH, reflux
Cyclization65–95%Pd(OAc)₂, DMF, 100°C
Nucleophilic Substitution72% (analog)NaN₃, DMF, 80°C

Table 2: Key Reagents and Roles

ReagentRoleExample Reaction
EDCICarbodiimide coupling agentAmide bond formation
Pd(OAc)₂Cyclization catalystPolyheterocycle synthesis
H₂SO₄Acid catalystEsterification
NaN₃NucleophileFluoroethyl substitution

Scientific Research Applications

HIV Integrase Inhibitors

Recent studies have indicated that derivatives of indole-2-carboxylic acid, including those related to 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid, exhibit significant inhibitory effects on HIV-1 integrase. For instance, a study demonstrated that specific derivatives effectively inhibited the strand transfer activity of integrase, which is crucial for viral replication. The binding conformation analysis revealed that the indole core and the carboxyl group chelate magnesium ions within the enzyme's active site, enhancing their inhibitory potency .

Key Findings:

  • IC50 Values : Some derivatives achieved IC50 values as low as 0.13 μM, indicating potent antiviral activity.
  • Structure-Activity Relationship (SAR) : Modifications at the C3 position of the indole core significantly improved integrase inhibition, suggesting a promising scaffold for further drug development .

Substrates for Indoleamine 2,3-Dioxygenase

This compound has been explored as a substrate for indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. The compound's derivatives have shown potential as specific substrates for hIDO, which could be utilized in imaging techniques to visualize tumoral and inflammatory tissues . The radioactive isotopomer 1-[18F]FETrp derived from this compound is particularly noted for its application in positron emission tomography (PET) imaging.

Applications:

  • Tumor Imaging : The ability to visualize IDO activity in tumors can aid in assessing immune responses and tumor microenvironments.
  • Validation of Inhibitors : These substrates can also be used to validate new IDO inhibitors, which may have therapeutic implications in cancer treatment .

cGAS/STING Pathway Modulation

Emerging research suggests that indole derivatives, including this compound, may play a role in modulating the cyclic GMP-AMP synthase (cGAS) pathway. This pathway is critical in immune responses and has been implicated in various kidney injuries. Inhibitors targeting this pathway could provide new therapeutic avenues for treating inflammatory diseases .

Summary of Research Findings

Application AreaKey FindingsReferences
Antiviral Activity Inhibitory effects on HIV-1 integrase with IC50 values < 0.13 μM ,
Imaging Applications Potential substrates for IDO; useful in PET imaging
Therapeutic Modulation Possible modulation of cGAS/STING pathway; implications for kidney injury treatment

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Substituent Chain Length and Fluorination

  • 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid chloride (): Substituent: A longer 5-fluoropentyl chain. The terminal fluorine may also influence electronic effects differently. The acid chloride form (vs. carboxylic acid) is more reactive, often used as an intermediate in synthesis.

Aromatic vs. Aliphatic Substituents

  • 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid ():
    • Substituent: A fluorinated benzyl group.
    • Implications: The aromatic ring enables π-π stacking interactions, which are absent in aliphatic substituents like 2-fluoroethyl. The fluorine’s position on the benzyl ring may enhance binding affinity to aromatic receptor pockets.

Ester Derivatives vs. Carboxylic Acids

  • PB-22 and 5F-PB-22 (): Substituent: Quinolinyl ester groups. Implications: Esters are typically more lipophilic than carboxylic acids, acting as prodrugs that hydrolyze to active acids. The target compound’s free carboxylic acid may offer direct biological activity but lower bioavailability compared to ester derivatives.

Electronic Effects of Substituents

  • 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid ():
    • Substituent: Methoxyethyl group (electron-donating).
    • Implications: The methoxy group increases solubility via hydrogen bonding, whereas the fluoroethyl group’s electron-withdrawing nature may enhance dipole moments and alter binding kinetics.

Position of Carboxylic Acid Group

  • 1-(3-(4-Chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid (): Carboxylic Acid Position: Position 2 instead of 3.

Alkyl vs. Fluorinated Alkyl Substituents

  • 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid ():
    • Substituent: Branched alkyl chain without fluorine.
    • Implications: The absence of fluorine increases hydrophobicity (higher logP) compared to the fluoroethyl group, which may improve blood-brain barrier penetration but reduce polarity.

Fluorine Position on the Indole Ring

  • 6-Fluoro-1H-indole-3-carboxylic acid (): Fluorine Position: On the indole ring (position 6).

Structural and Functional Comparison Table

Compound Name Substituent Key Features Potential Implications Reference
1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid 2-fluoroethyl Electron-withdrawing group, moderate chain length Enhanced dipole, possible metabolic stability Target
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid chloride 5-fluoropentyl (acid chloride) Long chain, reactive intermediate High lipophilicity, synthetic utility
1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid 4-fluorobenzyl Aromatic, π-π interactions Improved receptor binding
PB-22 (quinolinyl ester) Quinolinyl ester Ester prodrug, lipophilic Delayed hydrolysis to active acid
1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid 2-methoxyethyl Electron-donating, H-bonding Increased solubility
1-(2-Methylpropyl)-1H-indole-3-carboxylic acid 2-methylpropyl Branched alkyl, non-fluorinated High logP, BBB penetration
6-Fluoro-1H-indole-3-carboxylic acid Fluorine at indole position 6 Ring fluorination Altered electronic profile

Biological Activity

1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid is a derivative of indole, a compound known for its significant presence in natural products and pharmaceuticals. The addition of a fluoroethyl group enhances its potential bioactivity, making it an interesting candidate for therapeutic applications. This article explores the biological activities of this compound, focusing on its antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

This compound features a carboxylic acid group linked to the indole structure. Its molecular formula is C11H10FNO2C_{11}H_{10}FNO_2, and it has a molecular weight of 219.20 g/mol. The structural modifications provided by the fluoroethyl group are believed to enhance its pharmacological properties.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against HIV-1. It has been shown to inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication. The mechanism involves chelation with magnesium ions at the active site of the enzyme, thereby preventing the integration of viral DNA into the host genome .

Table 1: Inhibitory Activity Against HIV-1 Integrase

CompoundIC50 (μM)Mechanism
This compoundTBDChelation with Mg²⁺ ions
RAL (Raltegravir)12.41Positive control

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of indole-3-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications at specific positions on the indole ring can significantly enhance these activities .

Table 2: Summary of Anticancer Activity

CompoundCancer TypeMechanism
Indole-3-carboxylic acid derivativesBreast CancerApoptosis induction
This compoundTBDCell cycle arrest

Antimicrobial Properties

In addition to its antiviral and anticancer activities, this compound has shown promising antimicrobial properties. It has been effective against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on optimizing the structure of indole derivatives to enhance their biological activity:

  • Study on HIV-1 Integrase Inhibition : A derivative was found to have an IC50 value of 0.13 μM, significantly more potent than the parent compound. Structural modifications at positions C2 and C3 were crucial for improving integrase inhibition .
  • Anticancer Activity Evaluation : A series of indole derivatives were synthesized and tested against cancer cell lines, revealing enhanced cytotoxicity correlated with specific structural changes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Start with indole-3-carboxylic acid and introduce the 2-fluoroethyl group via nucleophilic substitution. For example, react indole-3-carboxylic acid with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12–24 hours .
  • Carboxylic Acid Activation : Convert the acid to its acyl chloride using oxalyl chloride and a catalytic amount of DMF in dichloromethane (0°C to RT, 1–2 h). This intermediate is highly reactive and suitable for downstream derivatization .
  • Purification : Use column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid) to isolate the product .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Key Methods :

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., as demonstrated for 5-fluoro-1H-indole-3-carboxylic acid) .
  • Spectroscopy :
  • FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in adjacent protons) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Physicochemical Data :
ParameterValue (Experimental)Value (Calculated)Source
LogP1.63 ± 0.021.72
PSA (Ų)90.3988.5

Q. How should researchers handle stability and storage of this compound?

  • Stability :

  • Avoid prolonged exposure to moisture or light. The fluorinated ethyl group may hydrolyze under acidic/basic conditions .
    • Storage :
  • Store at -20°C in airtight containers under inert gas (N₂/Ar). Use desiccants to prevent hydration .
    • Safety : Wear PPE (gloves, goggles) and work in a fume hood due to potential irritancy .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Approach :

  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
  • Molecular Docking : Screen analogs against target proteins (e.g., enzymes or receptors) to prioritize synthesis. For example, fluorinated substituents enhance lipophilicity and membrane permeability .
    • Case Study : Replace the 2-fluoroethyl group with a 5-fluoropentyl chain to study chain-length effects on binding affinity .

Q. How do researchers resolve contradictions between experimental and calculated physicochemical data (e.g., LogP)?

  • Analysis :

  • Experimental LogP : Determine via shake-flask method (octanol/water partitioning) .
  • Theoretical LogP : Use software (e.g., ChemAxon) with corrections for fluorine’s electronegativity .
    • Resolution : Discrepancies often arise from solvent interactions or incomplete parameterization of fluorine atoms in computational models. Validate with multiple methods (e.g., HPLC retention time correlation) .

Q. What strategies optimize regioselectivity in introducing substituents to the indole core?

  • Directed Functionalization :

  • Use protecting groups (e.g., methyl ester) on the carboxylic acid to direct electrophilic substitution to the indole C-5 position .
  • Employ Friedel-Crafts alkylation with Lewis acids (e.g., AlCl₃) for C-3 modifications .
    • Challenges : Fluorine’s electron-withdrawing effect may deactivate the indole ring, requiring harsher conditions .

Q. How can researchers leverage this compound as a building block for complex bioactive molecules?

  • Applications :

  • Peptide Conjugates : Activate the carboxylic acid as an NHS ester for coupling with amine-containing peptides .
  • Heterocycle Synthesis : React with thiosemicarbazides to form thiazolidinone derivatives (e.g., Scheme 1 in ).
    • Case Study : Synthesize quinolinyl ester derivatives for studying cannabinoid receptor interactions .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points for analogous compounds (e.g., 221–223°C for 1-methyl-1H-indole-5-carboxylic acid vs. predicted 1088°C for a complex derivative).
    • Root Cause : Variations in crystal packing, purity, or measurement techniques (e.g., capillary vs. DSC) .
    • Mitigation : Always cross-reference multiple sources and report experimental conditions in detail .

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